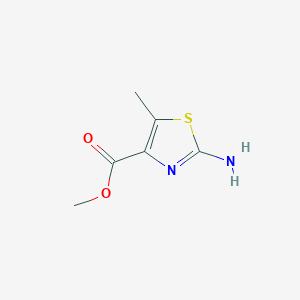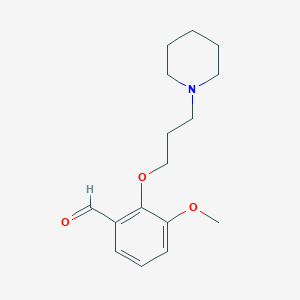
6-Methyl-benzothiazole-2,5-diamine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Methyl-benzothiazole-2,5-diamine is a chemical compound with the molecular formula C8H9N3S . It is used as an intermediate in the synthesis of pramipexole, a dopamine D2 subfamily receptor agonist . It has also been studied for its anti-tetanus activity .
Synthesis Analysis
The synthesis of benzothiazole derivatives, including 6-Methyl-benzothiazole-2,5-diamine, can be achieved through various synthetic pathways. These include diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, and one-pot multicomponent reactions .Molecular Structure Analysis
The molecular structure of 6-Methyl-benzothiazole-2,5-diamine consists of a benzothiazole ring with a methyl group at the 6th position and two amine groups at the 2nd and 5th positions . Molecular mechanics calculations predict a torsional barrier to inter-ring twist of 6.3 kcal mol −1 for unsubstituted benzothiazole .Chemical Reactions Analysis
Benzothiazole synthesis involves a three-component reaction of o-iodoanilines or electron-rich aromatic amines with K2S and DMSO, providing 2-unsubstituted benzothiazoles in good isolated yields with good functional group tolerance . Other reactions include the condensation of 2-aminothiophenol with aldehydes in DMF, which efficiently provides 2-substituted benzothiazoles .Wissenschaftliche Forschungsanwendungen
1. Anti-Tubercular Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tubercular compounds. They have shown better inhibition potency against M. tuberculosis compared to standard reference drugs .
- Methods of Application: Synthesis of benzothiazole derivatives was achieved through various synthetic pathways including diazo-coupling, Knoevenagel condensation, Biginelli reaction, molecular hybridization techniques, microwave irradiation, one-pot multicomponent reactions, etc .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs. The better inhibition potency was found in new benzothiazole derivatives against M. tuberculosis .
2. Antimicrobial Properties
- Summary of Application: Benzothiazole derivatives have been investigated for their antimicrobial properties against various bacteria and fungi .
- Methods of Application: The antimicrobial properties were investigated using the serial plate dilution method .
- Results or Outcomes: The results of these investigations are not specified in the source .
3. Anti-Tumor Compounds
- Summary of Application: Benzothiazole derivatives have been synthesized and used as anti-tumor compounds .
- Methods of Application: The synthesis of benzothiazole derivatives was achieved through various synthetic pathways .
- Results or Outcomes: The inhibitory concentrations of the newly synthesized molecules were compared with the standard reference drugs .
4. Anti-Melanogenesis
- Summary of Application: Benzothiazole derivatives have been investigated for their anti-melanogenesis properties .
- Methods of Application: The anti-melanogenesis properties were investigated using various experimental procedures .
- Results or Outcomes: The results of these investigations are not specified in the source .
5. Anti-Bacterial and Anti-Fungal
- Summary of Application: Benzothiazole derivatives have been found to possess anti-bacterial and anti-fungal properties .
- Methods of Application: The anti-bacterial and anti-fungal properties were investigated using various experimental procedures .
- Results or Outcomes: The results of these investigations are not specified in the source .
6. Electrophosphorescent Emitter in OLEDs
- Summary of Application: Benzothiazole derivatives are used as electrophosphorescent emitters in Organic Light Emitting Diodes (OLEDs) .
- Methods of Application: The electrophosphorescent properties were investigated using various experimental procedures .
- Results or Outcomes: The results of these investigations are not specified in the source .
Zukünftige Richtungen
Recent advances in the synthesis of benzothiazole compounds related to green chemistry have been highlighted. These advances include the condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials . The future development trend and prospect of the synthesis of benzothiazoles are anticipated .
Eigenschaften
IUPAC Name |
6-methyl-1,3-benzothiazole-2,5-diamine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9N3S/c1-4-2-7-6(3-5(4)9)11-8(10)12-7/h2-3H,9H2,1H3,(H2,10,11) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RIMRHYSSLBGHNL-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC2=C(C=C1N)N=C(S2)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9N3S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.24 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-Methyl-benzothiazole-2,5-diamine | |
CAS RN |
35435-49-5 |
Source


|
| Record name | 6-methyl-1,3-benzothiazole-2,5-diamine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![2-[5-(4-Amino-phenyl)-tetrazol-2-yl]-N-tert-butyl-acetamide](/img/structure/B1299441.png)



![N-[2-hydroxy-1,1-bis(hydroxymethyl)ethyl]-N'-phenylethanediamide](/img/structure/B1299455.png)

![4-{[(4-Fluorophenyl)sulfonyl]amino}butanoic acid](/img/structure/B1299469.png)

